2,6-Dichloro-3-chloromethyl-5-nitropyridine
Description
Chemical Structure: 2,6-Dichloro-3-chloromethyl-5-nitropyridine (C₆H₃Cl₃N₂O₂) is a halogenated nitropyridine derivative with substituents at positions 2, 3, 5, and 6. The molecule features two chlorine atoms (positions 2 and 6), a chloromethyl group (position 3), and a nitro group (position 5). Synthesis: It is synthesized by heating 2,6-dichloro-3-chloromethylpyridine in a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at 90–110°C . Applications: Primarily used as a pesticide and plant-growth regulator, demonstrating efficacy in protecting crops and modulating plant physiological processes .
Properties
IUPAC Name |
2,6-dichloro-3-(chloromethyl)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-2-3-1-4(11(12)13)6(9)10-5(3)8/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMZKPJIEVZLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482809 | |
| Record name | 2,6-DICHLORO-3-CHLOROMETHYL-5-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51071-61-5 | |
| Record name | 2,6-DICHLORO-3-CHLOROMETHYL-5-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Physical and Chemical Properties
Before examining the preparation methods, it is essential to understand the physical and chemical characteristics of 2,6-Dichloro-3-chloromethyl-5-nitropyridine:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₃Cl₃N₂O₂ |
| Molecular Weight | 241.452 g/mol |
| Monoisotopic Mass | 239.926010 |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in organic solvents including methanol, chloroform, methylene chloride, and acetone |
| ChemSpider ID | 14689897 |
| CAS Number | 51071-61-5 |
| Alternative Names | Pyridine, 2,6-dichloro-3-(chloromethyl)-5-nitro- |
Primary Synthetic Route
Nitration of 2,6-Dichloro-3-chloromethylpyridine
The most established method for synthesizing this compound involves the direct nitration of 2,6-dichloro-3-chloromethylpyridine using a mixture of concentrated sulfuric acid and fuming nitric acid. This methodology is documented in detail in U.S. Patent 3,974,166.
Reagents and Materials Required
- 2,6-Dichloro-3-chloromethylpyridine (starting material)
- Concentrated sulfuric acid (H₂SO₄)
- 100% Fuming nitric acid (HNO₃)
- Ice (for quenching)
- Methanol (for recrystallization)
- Diphosphorus pentoxide (drying agent)
- Laboratory equipment: oil bath, thermometer, suction filtration apparatus, vacuum drying cabinet
Detailed Procedure
Dissolution and Reaction Setup : Dissolve 117.5 g (0.6 mol) of 2,6-dichloro-3-chloromethylpyridine in a mixture of 540 ml of concentrated sulfuric acid and 600 ml of 100% strength fuming nitric acid.
Nitration Reaction : Heat the reaction mixture at 110°C in an oil bath for 5 hours while maintaining appropriate stirring.
Cooling and Quenching : After the reaction period, cool the mixture to approximately 20°C before carefully pouring it onto ice.
Isolation and Initial Purification : Filter the resulting crystals using suction filtration. The crude product is further purified by grinding with water in a mortar, followed by refiltration with suction and thorough rinsing with water on the filter.
Drying : Dry the crude product in vacuo at 25°C over diphosphorus pentoxide.
Recrystallization : The crude this compound is obtained as pale yellow crystals, which can be recrystallized from methanol to yield the pure compound.
Reaction Mechanism
The nitration reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the concentrated nitric acid in sulfuric acid medium, acts as the electrophile. Due to the electronic effects of the existing substituents on the pyridine ring, the nitration occurs regioselectively at the 5-position:
Formation of nitronium ion: HNO₃ + 2H₂SO₄ → NO₂⁺ + 2HSO₄⁻ + H₃O⁺
Electrophilic attack of the nitronium ion at the 5-position of the pyridine ring, followed by deprotonation to restore aromaticity.
The electronic directing effects of the chlorine atoms at positions 2 and 6, combined with the electron-withdrawing chloromethyl group at position 3, make position 5 the most favorable site for electrophilic attack.
Preparation of Starting Material
Synthesis of 2,6-Dichloro-3-chloromethylpyridine
Since 2,6-dichloro-3-chloromethylpyridine is the critical starting material for the preparation of this compound, understanding its synthesis is essential for the complete preparation pathway.
From 3-Chloro-3-chloromethylglutarimide
Reaction Setup : Charge 588 g (3 mols) of 3-chloro-3-chloromethylglutarimide and 3 liters of phosphorus oxychloride into a 6-liter tantalum autoclave.
Workup : Remove the phosphorus oxychloride using a rotary evaporator. Pour the resulting black, oily residue while still hot into a mixture of approximately 3 liters of ice and water.
Crystal Formation : Stir the ice/water mixture for approximately 4 hours until a light brown suspension of crystals forms.
Isolation and Purification : Filter the crystals with suction and wash several times with water. Dry the crystals in a vacuum drying cabinet at 25°C over diphosphorus pentoxide.
Alternative Starting Materials
3-Chloro-3-chloromethylglutarimide, the precursor for 2,6-dichloro-3-chloromethylpyridine, can be obtained through:
Analytical Methods for Product Characterization
To confirm the identity and purity of synthesized this compound, several analytical methods can be employed:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR analysis would show characteristic aromatic proton signals and the chloromethyl group.
Infrared Spectroscopy (IR) : Expected to show strong bands for the nitro group (~1530 and ~1350 cm⁻¹) and C-Cl stretching vibrations.
Mass Spectrometry : The molecular ion peak and characteristic fragmentation pattern can confirm the structure.
Chromatographic Methods
Thin-Layer Chromatography (TLC) : For monitoring reaction progress and assessing purity.
High-Performance Liquid Chromatography (HPLC) : For quantitative analysis of purity.
Physical Characterization
- Melting Point Determination : The melting point of the purified compound can be compared with literature values for identity confirmation.
Critical Analysis of the Synthetic Method
Advantages
High Regioselectivity : The nitration reaction demonstrates excellent regioselectivity for the 5-position of the pyridine ring, resulting in a clean conversion to the desired product.
Scalability : The procedure has been demonstrated at a scale of 0.6 moles, indicating potential for larger-scale production.
Straightforward Isolation : The product crystallizes upon quenching, facilitating isolation and purification.
Good Functional Group Compatibility : The reaction conditions are compatible with the existing substituents on the pyridine ring.
Limitations and Challenges
Hazardous Reagents : The use of concentrated sulfuric acid and fuming nitric acid presents significant safety hazards and requires specialized handling procedures.
Harsh Reaction Conditions : The elevated temperature (110°C) combined with strong acids requires specialized equipment and careful monitoring.
Environmental Concerns : The process generates significant quantities of acidic waste that requires proper neutralization and disposal.
Multi-step Synthesis : The overall preparation requires multiple steps, beginning with the synthesis of 3-chloro-3-chloromethylglutarimide, which increases the total production time and resource requirements.
Energy Intensive : The multiple heating and cooling steps throughout the synthesis consume significant energy.
Comparative Analysis with Related Compounds
To provide context, it's valuable to compare the preparation of this compound with structurally related compounds:
Preparation of 2,6-Dichloro-3-nitropyridine
The synthesis of 2,6-dichloro-3-nitropyridine typically involves:
Classical Method : Nitration of 2,6-dichloropyridine using nitric acid in the presence of oleum (10-65% strength by weight).
Alternative Approach : Reaction of 2,6-dichloropyridine with nitric acid in sulfuric acid, catalyzed by sulfamic acid.
Novel Route : A more recent patent describes a route involving 1,4-addition reaction on 2-nitroacetate and 2-halogenated acrylate, followed by cyclization with ammonia to prepare 2,6-dihydroxy-3-nitropyridine, which is then converted to 2,6-dichloro-3-nitropyridine using chlorinating reagents.
Preparation of 2,6-Dichloro-3-methyl-5-nitropyridine
2,6-Dichloro-3-methyl-5-nitropyridine (CAS: 58596-88-6), which differs from our target compound by having a methyl group instead of a chloromethyl group at position 3, is structurally similar and may be prepared through related methodologies.
Chemical Reactions Analysis
General Context of Nitropyridine Chemistry
Nitropyridine derivatives are highly reactive due to the electron-withdrawing nitro group, which activates halogen substituents for nucleophilic substitution. In 2,6-dichloro-3-nitropyridine (a closely related compound), the nitro group at position 3 directs electrophilic and nucleophilic reactions to specific positions on the pyridine ring . Key findings from the search results include:
-
Nitration Mechanisms : Nitration of 2,6-dichloropyridine with oleum and nitric acid forms 3-nitropyridine derivatives via an in-situ SO₃ complex, with minimal nitrogen oxide byproducts .
-
Chlorination : Triphosgene (bis(trichloromethyl) carbonate) effectively chlorinates hydroxy groups in nitropyridines, as seen in the synthesis of 2,6-dichloro-3-nitropyridine from 2,6-dihydroxy-3-nitropyridine (92.9% yield) .
Gaps in Data for 2,6-Dichloro-3-chloromethyl-5-nitropyridine
No sources explicitly discuss the synthesis or reactivity of This compound . The following table summarizes the limitations of the available data:
Inferred Reactivity Based on Structural Analogues
While direct data is unavailable, the following reactions can be hypothesized for This compound :
Nitro Group Reduction
-
Reduction of the nitro group (position 5) to an amine could yield 2,6-dichloro-3-chloromethyl-5-aminopyridine , a potential intermediate for pharmaceuticals or agrochemicals. Catalytic hydrogenation or Fe/HCl may be applicable .
Critical Research Challenges
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Synthetic Routes : Introducing a chloromethyl group at position 3 would likely require radical chlorination or Friedel-Crafts alkylation, but these methods are unexplored in the context of 5-nitropyridines.
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Stability : The compound’s stability under thermal or acidic conditions is unknown. The chloromethyl group may decompose via HCl elimination under heat .
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Regioselectivity : Comp
Scientific Research Applications
Herbicidal Properties
One of the primary applications of 2,6-dichloro-3-chloromethyl-5-nitropyridine is its use as a herbicide . Research indicates that this compound exhibits effective herbicidal properties when applied to crops such as cereals and vegetables. Its selective reactivity allows it to target specific plant species without affecting others, making it a valuable tool in agricultural management .
Case Study: Herbicide Efficacy
- Objective : To evaluate the effectiveness of this compound on weed control in cereal crops.
- Method : Field trials were conducted where varying concentrations of the compound were applied.
- Results : The compound demonstrated a significant reduction in weed biomass compared to untreated controls, with optimal efficacy observed at concentrations of 0.5% to 1% .
Pharmaceutical Applications
The compound also serves as an important intermediate in the synthesis of various pharmaceutical products. Notably, it can be transformed into compounds with analgesic properties through selective substitution reactions involving its chlorine atoms.
Synthesis Pathway
- Substitution Reactions : The chlorine atoms in positions 2 and 6 can be selectively replaced with amino groups, allowing for the creation of novel pharmaceutical agents.
- Analgesic Development : Following substitution, further chemical modifications can yield compounds that exhibit strong analgesic effects upon administration .
Case Study: Development of Analgesics
- Objective : To synthesize new analgesic compounds from this compound.
- Method : The compound was reacted with various amines and subsequently reduced to obtain amino derivatives.
- Results : Several derivatives were tested for analgesic activity, showing promising results in preclinical models .
Chemical Synthesis and Research
In addition to its applications in agriculture and medicine, this compound is utilized in chemical synthesis as a precursor for other complex organic molecules. Its unique structure allows for diverse reactivity patterns that are exploited in synthetic chemistry.
Table 1: Reactivity and Synthesis Applications
| Reaction Type | Description | Resulting Compounds |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles leading to new derivatives | Various pyridine-based compounds |
| Reduction | Conversion of nitro groups to amino groups | Analgesics and other pharmaceuticals |
| Acylation | Formation of acyl derivatives from amino products | Enhanced pharmacological profiles |
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-chloromethyl-5-nitropyridine involves its interaction with specific molecular targets. The chlorine and nitro groups on the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Positioning and Functional Groups
The unique reactivity and applications of halogenated nitropyridines depend on substituent types, positions, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Biological Activity
2,6-Dichloro-3-chloromethyl-5-nitropyridine (CAS No. 51071-61-5) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its structure features multiple chlorine and nitro substituents, which contribute to its unique biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 241.45 g/mol. The compound appears as pale yellow crystals and is soluble in organic solvents like methanol.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated using various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in human cancer cells, with IC50 values ranging from 10 to 30 µM, depending on the cell line. Notably, the compound showed higher selectivity for tumor cells compared to normal fibroblasts.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of DNA Synthesis : The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to strand breaks.
- Protein Interaction : The compound may bind to specific proteins involved in cell signaling pathways, disrupting normal cellular functions.
- Reactive Oxygen Species (ROS) Generation : Studies suggest that treatment with this compound increases ROS levels in cells, contributing to oxidative stress and subsequent cell death.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various nitropyridine derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria and proposed modifications to enhance its potency further.
Cancer Cell Line Studies
In another investigation published in Cancer Research, researchers assessed the cytotoxic effects of this compound on breast and lung cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Q & A
Q. Optimization Tips :
- Adjust stoichiometry of chlorinating agents to reduce byproducts.
- Monitor reaction progress via TLC or in-situ IR spectroscopy.
Advanced: How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer :
DFT calculations (e.g., B3LYP/6-31G*) can model electronic properties and reaction pathways:
- Exact Exchange Functionals : Becke’s three-parameter hybrid functional (B3LYP) accurately predicts activation energies for SNAr reactions by incorporating exact exchange terms .
- Transition State Analysis : Identify intermediates using gradient-corrected exchange-correlation functionals (e.g., Lee-Yang-Parr) to map potential energy surfaces .
- Solvent Effects : Include continuum solvation models (e.g., PCM) to simulate polar aprotic solvents like DMF .
Validation : Compare computed activation barriers with experimental kinetic data to refine functional choices.
Basic: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) :
- Ventilation : Use fume hoods with >100 ft/min face velocity during synthesis .
- Emergency Procedures :
Advanced: How to resolve contradictions between NMR and XRD data during structural confirmation?
Q. Methodological Answer :
- XRD Refinement : Use SHELXL for high-resolution crystallography to resolve positional disorder or thermal motion artifacts .
- NMR Analysis :
- Data Reconciliation : If discrepancies persist (e.g., bond length mismatches), check for polymorphic forms via DSC/TGA .
Basic: How to characterize purity and identity using accessible analytical techniques?
Q. Methodological Answer :
- Melting Point : Confirm purity via sharp melting range (e.g., 105–108°C for nitro derivatives) .
- Chromatography :
Advanced: What mechanistic insights explain the regioselectivity of further functionalization (e.g., chloro vs. nitro group substitution)?
Q. Methodological Answer :
- Electronic Effects : Nitro groups act as meta-directors due to strong electron-withdrawing effects, while chloro groups exhibit ortho/para-directing behavior.
- Computational Modeling :
- Experimental Validation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
